![molecular formula C28H32ClN3O4S B2772435 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride CAS No. 1216874-30-4](/img/structure/B2772435.png)

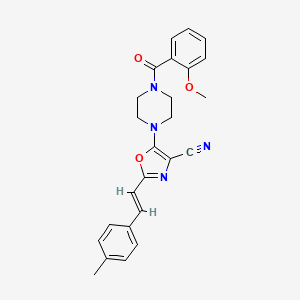

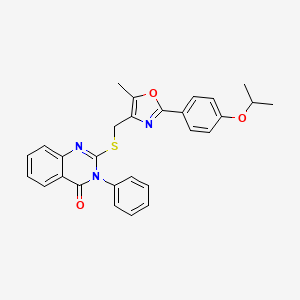

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

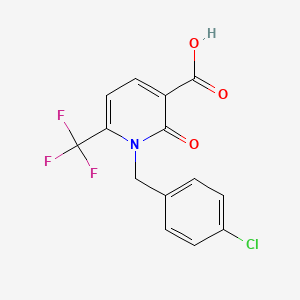

The compound “N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride” is a complex organic molecule . It has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C24H24ClN3O3S2 and an average mass of 502.049 Da . It contains a benzyl group, a cyano group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a triethoxybenzamide group .Wissenschaftliche Forschungsanwendungen

Thienopyridines and Benzamides in Scientific Research

Chemical Variability and Properties : Research on compounds similar to the specific chemical mentioned often focuses on their chemical variability and properties, including preparation procedures and their biological, electrochemical, and magnetic properties. Such studies aim to identify blind spots in current knowledge and suggest potential areas of interest for future investigation, such as unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Environmental Impact and Degradation : Another area of interest involves understanding the environmental fate, behavior, and degradation pathways of chemically related compounds, particularly those used in consumer products. This research is crucial for assessing potential ecological risks and developing strategies to mitigate environmental contamination (Haman, Dauchy, Rosin, & Munoz, 2015).

Enzymatic Treatment of Pollutants : The use of enzymes, in conjunction with redox mediators, to degrade or transform recalcitrant compounds in wastewater is an innovative application of chemical knowledge. This research is particularly relevant for compounds that are difficult to break down through conventional treatment methods (Husain & Husain, 2007).

Pharmacological Applications : The development and synthesis of drugs, especially those with antithrombotic and antiplatelet properties, is a significant area of research. Studies focus on optimizing synthetic methodologies for compounds with similar structures, highlighting the importance of specific stereochemistry for pharmaceutical activity (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Antimicrobial Agents : Research into the antimicrobial properties of compounds from cyanobacteria, including those with similar structural motifs, indicates a rich source of potential antimicrobial agents. This underscores the possibility of discovering new compounds with effective antimicrobial activity against multidrug-resistant pathogens (Swain, Paidesetty, & Padhy, 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with a number of lipophilic amino acids .

Pharmacokinetics

The predicted data suggests that the compound has a log kow (kowwin v167 estimate) of 162 , which could influence its bioavailability.

Result of Action

Based on its potential interaction with lipophilic amino acids , it could have various effects at the molecular and cellular level.

Biochemische Analyse

Biochemical Properties

The compound, N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride, has been identified as a potent inhibitor of JNK3, with essentially equal potency against JNK2 . This suggests that it interacts with these enzymes, potentially affecting their function and the biochemical reactions they are involved in.

Cellular Effects

In terms of cellular effects, this compound has been observed to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This indicates that it influences cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression.

Eigenschaften

IUPAC Name |

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O4S.ClH/c1-4-33-23-14-20(15-24(34-5-2)26(23)35-6-3)27(32)30-28-22(16-29)21-12-13-31(18-25(21)36-28)17-19-10-8-7-9-11-19;/h7-11,14-15H,4-6,12-13,17-18H2,1-3H3,(H,30,32);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREGZAYYUNZZSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2772358.png)

![2-(((6-(2-Methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2772364.png)

![2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2772368.png)

![2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid](/img/structure/B2772372.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)